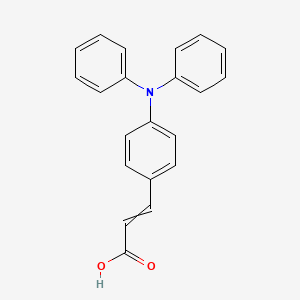

4-(Diphenylamino)cinnamic acid

Cat. No. B1616093

Key on ui cas rn:

25069-29-8

M. Wt: 315.4 g/mol

InChI Key: TUXUJVDBDXGHMS-DTQAZKPQSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07365230B2

Procedure details

All glassware was dried in a drying oven heated to 140° C. Malonic acid was dried on a high vacuum line over P2O5 and then stored in a nitrogen purged glovebox. Pyridine (Aldrich, anhydrous, 99.8%) and piperidine were used as received and stored in the glovebox. In a 100 mL round bottom flask equipped with a stir bar, condenser and nitrogen inlet-outlet was dissolved malonic acid (2.3 g, 22.0 mmol) in 20 mL pyridine. 4-(N,N-Diphenylamino)benzaldehyde (5.0 g, 18.3 mmol) was added and addition of 20 mL pyridine was necessary to obtain a solution. Piperidine (0.18 mL, 1.8 mmol) was added and the solution was heated to reflux. After heating for 25 hours, malonic acid (0.60 g, 5.8 mmol) was added and heating was resumed for an additional 2.5 h after which time no further reaction was observed. The reaction mixture was allowed to cool to room temperature and then poured into a stirring mixture of 12 N HCl in ice water (1:5). The mixture was filtered and the solids rinsed three times with 20 mL water. The solids were collected and the crude product was purified by recrystallization from 5:3 hexanes:EtOAc at 4° C. The mother liquor was concentrated and recrystallized in a similar fashion from 7:3 hexanes:ethyl acetate. The combined crops give 3.1 g of a light brown powder. The yield was 55%.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Name

light brown powder

Yield

55%

Identifiers

|

REACTION_CXSMILES

|

[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[C:8]1([N:14]([C:21]2[CH:28]=[CH:27][C:24](C=O)=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.N1CCCCC1.Cl>N1C=CC=CC=1>[C:21]1([N:14]([C:8]2[CH:9]=[CH:10][C:11]([CH:1]=[CH:2][C:3]([OH:5])=[O:4])=[CH:12][CH:13]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:22]=[CH:23][CH:24]=[CH:27][CH:28]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=O)C=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.18 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)O)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

All glassware was dried in a drying oven

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Malonic acid was dried on a high vacuum line over P2O5

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stored in a nitrogen purged glovebox

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 100 mL round bottom flask equipped with a stir bar, condenser and nitrogen inlet-outlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating for 25 hours

|

|

Duration

|

25 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which time no further reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solids rinsed three times with 20 mL water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was purified by recrystallization from 5:3 hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 4° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mother liquor was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized in a similar fashion from 7:3 hexanes

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

light brown powder

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=CC(=O)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.1 g | |

| YIELD: PERCENTYIELD | 55% | |

| YIELD: CALCULATEDPERCENTYIELD | 53.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |